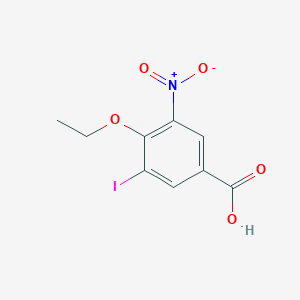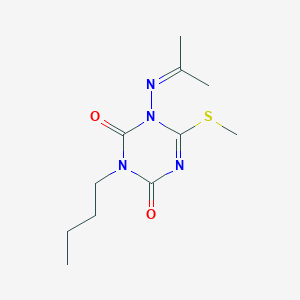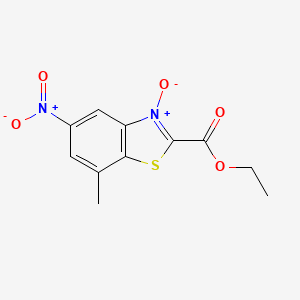![molecular formula C12H9ClN4O2 B8044089 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline](/img/structure/B8044089.png)
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with chlorine, methyl, and nitro substituents
Méthodes De Préparation
The synthesis of 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction forms the pyrazole ring fused to the quinoline structure.
Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide in the presence of a base like sodium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amino group, yielding 4-chloro-1,3-dimethyl-7-aminopyrazolo[3,4-b]quinoline.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom, forming various derivatives.
Common reagents include nitric acid for nitration, methyl iodide for methylation, and palladium catalysts for reduction. Major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline has diverse applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Development: Researchers explore its derivatives for potential therapeutic applications, including antimicrobial and anti-inflammatory activities.
Mécanisme D'action
The mechanism by which 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication.
Signal Transduction Pathways: It may affect various cellular signaling pathways, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
When compared to other pyrazoloquinoline derivatives, 4-Chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline stands out due to its specific substituents, which confer unique chemical and biological properties. Similar compounds include:
4-Chloro-1,3-dimethylpyrazolo[3,4-b]quinoline: Lacks the nitro group, resulting in different reactivity and biological activity.
1,3-Dimethyl-7-nitropyrazolo[3,4-b]quinoline:
4-Chloro-7-nitropyrazolo[3,4-b]quinoline: Lacks the methyl groups, which influences its solubility and interaction with biological targets.
These comparisons highlight the importance of specific substituents in determining the compound’s properties and applications.
Propriétés
IUPAC Name |
4-chloro-1,3-dimethyl-7-nitropyrazolo[3,4-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-6-10-11(13)8-4-3-7(17(18)19)5-9(8)14-12(10)16(2)15-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZGXNIDWAVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C12)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetracyclo[4.3.0.02,4.03,7]nonane-8-carbohydrazide](/img/structure/B8044022.png)



![Bis[(3-ethyloxetan-3-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B8044049.png)
![4-[2-Chloro-5-(trifluoromethyl)anilino]butane-1-sulfonic acid](/img/structure/B8044059.png)
![2-[(Z)-2-[4-(triazol-1-yl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B8044062.png)



![methyl N-methyl-N-[N'-(methylsulfamoyl)-N-(4-sulfamoylphenyl)carbamimidoyl]carbamate](/img/structure/B8044087.png)


